(1S,3S,5S,6R,8S)-5-(6-([1,1'-Biphenyl]-4-yl)quinolin-4-yl)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1S,3S,5S,6R,8S)-5-(6-([1,1’-Biphenyl]-4-yl)quinolin-4-yl)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decane is a complex organic molecule characterized by its unique tricyclic structure. This compound features a quinoline moiety attached to a biphenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,5S,6R,8S)-5-(6-([1,1’-Biphenyl]-4-yl)quinolin-4-yl)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decane involves multiple steps, starting with the preparation of the quinoline and biphenyl intermediates. These intermediates are then subjected to a series of reactions, including cyclization and functional group modifications, to form the final tricyclic structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(1S,3S,5S,6R,8S)-5-(6-([1,1’-Biphenyl]-4-yl)quinolin-4-yl)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decane: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
(1S,3S,5S,6R,8S)-5-(6-([1,1’-Biphenyl]-4-yl)quinolin-4-yl)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decane: has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a catalyst in certain organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of (1S,3S,5S,6R,8S)-5-(6-([1,1’-Biphenyl]-4-yl)quinolin-4-yl)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tricyclic molecules with quinoline and biphenyl moieties, such as:
- (1S,3S,5S,6R,8S)-5-(6-([1,1’-Biphenyl]-4-yl)quinolin-4-yl)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decane
- (1S,3S,5S,6R,8S)-5-(6-([1,1’-Biphenyl]-4-yl)quinolin-4-yl)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decane
Uniqueness
The uniqueness of (1S,3S,5S,6R,8S)-5-(6-([1,1’-Biphenyl]-4-yl)quinolin-4-yl)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decane lies in its specific tricyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C31H30N2O |
---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
(3S,5S,6R,8S)-3-ethyl-5-[6-(4-phenylphenyl)quinolin-4-yl]-4-oxa-1-azatricyclo[4.4.0.03,8]decane |
InChI |
InChI=1S/C31H30N2O/c1-2-31-20-33-17-15-25(31)19-29(33)30(34-31)26-14-16-32-28-13-12-24(18-27(26)28)23-10-8-22(9-11-23)21-6-4-3-5-7-21/h3-14,16,18,25,29-30H,2,15,17,19-20H2,1H3/t25-,29+,30-,31+/m0/s1 |
InChI Key |
LCPYFSGHKUXWFR-IQAPJIGKSA-N |
Isomeric SMILES |
CC[C@@]12CN3CC[C@H]1C[C@@H]3[C@@H](O2)C4=C5C=C(C=CC5=NC=C4)C6=CC=C(C=C6)C7=CC=CC=C7 |
Canonical SMILES |
CCC12CN3CCC1CC3C(O2)C4=C5C=C(C=CC5=NC=C4)C6=CC=C(C=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.